The Structural Elucidation of H-Gly-Pro-Gly-OH: A Technical Guide
The Structural Elucidation of H-Gly-Pro-Gly-OH: A Technical Guide
An In-depth Examination of the Tripeptide's Physicochemical Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Pro-Gly-OH, a molecule of significant interest in biochemical and pharmaceutical research due to its presence in collagen and its potential biological activities. This document details the tripeptide's structural characteristics, outlines the experimental protocols for its synthesis and analysis, and explores its involvement in cellular signaling pathways.
Physicochemical Properties of H-Gly-Pro-Gly-OH
The tripeptide H-Gly-Pro-Gly-OH is an oligopeptide composed of three amino acid residues: glycine, proline, and another glycine, linked by peptide bonds.[1] The N-terminal amino acid is glycine, and the C-terminal amino acid is also glycine.
Table 1: General Properties of H-Gly-Pro-Gly-OH [1][2]
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₄ |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)NCC(=O)O |
| CAS Number | 2441-63-6 |
Table 2: Calculated Physicochemical Properties of H-Gly-Pro-Gly-OH [3]
| Property | Value |
| Hydrogen Bond Acceptor Count | 4 |
| Hydrogen Bond Donor Count | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 113 Ų |
| Formal Charge | 0 |
Conformational Structure and Dihedral Angles
The three-dimensional structure of H-Gly-Pro-Gly-OH is determined by the rotational freedom around the single bonds of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. The presence of a proline residue significantly influences the peptide's conformation due to the restricted rotation around the N-Cα bond within the pyrrolidine ring.[4]
A Ramachandran plot is a valuable tool for visualizing the energetically allowed regions for backbone dihedral angles of amino acid residues. For H-Gly-Pro-Gly-OH, the plot would show distinct regions for the two glycine residues and the proline residue. Glycine, with its small hydrogen side chain, exhibits a much larger range of allowed φ and ψ angles compared to other amino acids. Proline, on the other hand, has a restricted φ angle of approximately -60° to -75° due to its cyclic side chain.
While a specific Ramachandran plot for H-Gly-Pro-Gly-OH is not available, the expected regions for each residue can be inferred from general plots for glycine and proline.
Table 3: Expected Dihedral Angle Ranges for H-Gly-Pro-Gly-OH Residues
| Residue | Dihedral Angle | Expected Range |
| Glycine (N-terminal) | φ, ψ | Broadly distributed across allowed regions |
| Proline | φ | ~ -60° to -75° |
| ψ | Variable, contributing to turns | |
| Glycine (C-terminal) | φ, ψ | Broadly distributed across allowed regions |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Pro-Gly-OH
The synthesis of H-Gly-Pro-Gly-OH is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Proline Coupling: Activate Fmoc-Pro-OH with DIC and HOBt (or Oxyma) in DMF and couple it to the deprotected glycine on the resin. Monitor the reaction for completion using a Kaiser test. Wash the resin with DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added proline residue using 20% piperidine in DMF. Wash the resin with DMF.
-
Glycine Coupling: Couple Fmoc-Gly-OH to the deprotected proline residue using the same activation and coupling procedure as in step 3. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized H-Gly-Pro-Gly-OH using mass spectrometry and NMR spectroscopy.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are performed to assign the resonances of all protons and carbons and to obtain distance and dihedral angle restraints.
Protocol Outline:
-
Sample Preparation: Dissolve the purified H-Gly-Pro-Gly-OH in a suitable solvent (e.g., H₂O/D₂O or a buffer) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D COSY (Correlation Spectroscopy): Identify through-bond correlations between protons.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons for carbon resonance assignment.
-
Data Processing and Analysis: Process the NMR data and use specialized software to assign the resonances and calculate the three-dimensional structure based on the NOE-derived distance restraints and dihedral angle restraints obtained from coupling constants.
Biological Significance and Signaling Pathways
Recent studies have highlighted the biological roles of dipeptides containing glycine and proline, which are major components of collagen. These peptides can influence cellular processes, particularly in fibroblasts, which are key cells in wound healing and tissue remodeling.
TGF-β Signaling Pathway in Fibroblasts
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of fibroblast activity, including collagen synthesis. The dipeptide Gly-Pro has been shown to exhibit anti-fibrotic effects by modulating this pathway.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are involved in cellular responses to stress, such as UV radiation. The dipeptide Gly-Pro has demonstrated protective effects in dermal fibroblasts against UVA-induced damage by attenuating these signaling cascades.
Conclusion
H-Gly-Pro-Gly-OH is a tripeptide with a well-defined primary structure and significant conformational constraints imposed by the central proline residue. Its synthesis via solid-phase methods is well-established, and its structure can be thoroughly characterized by a combination of mass spectrometry and NMR spectroscopy. The biological relevance of its constituent dipeptide fragments, particularly in modulating key signaling pathways in fibroblasts, underscores the importance of further research into the specific activities of the full tripeptide. This guide provides a foundational resource for researchers and professionals in the fields of drug development, biochemistry, and materials science who are interested in the structure and function of this and related peptides.
